1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole
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Overview
Description
1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a complex organic compound with a unique structure that combines a pyrazole ring, a furan ring, and a nitro-phenylsulfanyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as nitroheterocycles, may be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological pathways . For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is one such derivative .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, indicating that they may have significant molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-nitrobenzenethiol in the presence of a suitable base, such as potassium carbonate, to form the intermediate 3,5-dimethyl-4-(4-nitro-phenylsulfanyl)-1H-pyrazole. This intermediate is then reacted with furan-2-carboxylic acid chloride under anhydrous conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted pyrazoles and furans, as well as more complex heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes and pathways involved in disease processes makes it a promising candidate for the treatment of various conditions, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their mechanical and chemical resistance, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-1-phenyl-1H-pyrazole: Similar structure but lacks the furan ring.
3,5-Dimethyl-1-(4-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole: Contains a benzenesulfonyl group instead of the furan ring.
3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-1H-pyrazole: Contains a toluene-4-sulfonyl group instead of the furan ring.
Uniqueness
The uniqueness of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole lies in its combination of a pyrazole ring, a furan ring, and a nitro-phenylsulfanyl group
Properties
IUPAC Name |
[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-10-15(24-13-7-5-12(6-8-13)19(21)22)11(2)18(17-10)16(20)14-4-3-9-23-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDAJJTWCNIRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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